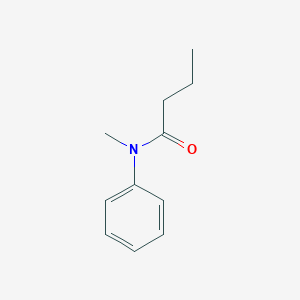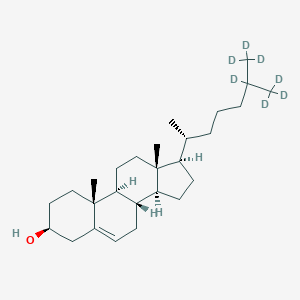
Cholesterin-d7
Übersicht
Beschreibung
Cholesterol_d7 is a cholestanoid.
Wissenschaftliche Forschungsanwendungen
Interner Standard für die Quantifizierung
Cholesterin-d7 wird als interner Standard für die Quantifizierung von Cholesterin verwendet . Es wird in der Gaschromatographie (GC) oder Flüssigchromatographie (LC) gekoppelt mit Massenspektrometrie (MS) für die genaue Messung des Cholesterinspiegels verwendet .
Lipidbasierte Medikamententransportsysteme
This compound ist eine Komponente verschiedener lipidbasierter Medikamententransportsysteme (LBDD), einschließlich Liposomen und Lipidnanopartikeln (LNPs), wo es eine Rolle bei der Membranstabilität spielt .
Cholesterinstoffwechselstudien
This compound wird in Studien zum Cholesterinstoffwechsel verwendet . Es hilft, die Rolle von Cholesterin bei verschiedenen Stoffwechselerkrankungen wie Diabetes, Dyslipidämie und Fettleber zu verstehen .
Herz-Kreislauf-Forschung
This compound wird in der Herz-Kreislauf-Forschung verwendet, insbesondere in Studien zu Atherosklerose, Myokardinfarkt und Schlaganfall . Es hilft, die Rolle von Cholesterin bei diesen Herz-Kreislauf-Erkrankungen zu verstehen .
Wirkmechanismus
Target of Action
Cholesterol-d7 is a deuterated form of cholesterol, a major sterol produced in mammalian cells . It is a component of mammalian cell membranes that interacts with membrane phospholipids, sphingolipids, and proteins to influence their behavior .
Mode of Action
Cholesterol-d7, like cholesterol, integrates into cell membranes and affects their properties . It influences the behavior of membrane phospholipids, sphingolipids, and proteins, thereby affecting various cellular processes .
Biochemical Pathways
Cholesterol-d7 is involved in the same biochemical pathways as cholesterol. The cholesterol C17 side-chain-cleavage pathways are the committed and rate-limiting steps in the biosynthesis of steroid drugs . Three cholesterol C17 side-chain degradation pathways have been identified: the β-oxidation pathways in actinobacteria, the oxygen-independent degradation pathway in Sterolibacterium denitrificans, and the cholesterol side-chain degradation pathway in mammals .
Pharmacokinetics
It is used as an internal standard for the quantification of cholesterol by gc- or lc-ms . This suggests that it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties as cholesterol.
Result of Action
The molecular and cellular effects of Cholesterol-d7’s action would be expected to mirror those of cholesterol, given their structural similarity. Cholesterol is required for cell viability and proliferation . It plays an essential role in regulating membrane fluidity, cell differentiation, and proliferation .
Biochemische Analyse
Biochemical Properties
Cholesterol-d7 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of ecdysone in the prothoracic glands (PGs), indicating its interaction with the enzymes involved in this process .
Cellular Effects
Cholesterol-d7 influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. It is a component of lipid-based drug delivery (LBDD) systems, including liposomes and lipid nanoparticles (LNPs), where it has a role in membrane stability .
Molecular Mechanism
At the molecular level, Cholesterol-d7 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is utilized for ecdysone synthesis in the PGs, indicating its role in enzyme activation .
Metabolic Pathways
Cholesterol-d7 is involved in several metabolic pathways. It is a precursor of steroid hormones, bile acids, and the active form of vitamin D . Impaired cholesterol homeostasis is related to the development of various diseases including fatty liver, diabetes, gallstones, dyslipidemia, atherosclerosis, heart attack, and stroke .
Eigenschaften
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-IFAPJKRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415625 | |
| Record name | Cholesterol-25,26,26,26,27,27,27-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83199-47-7 | |
| Record name | Cholesterol-25,26,26,26,27,27,27-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



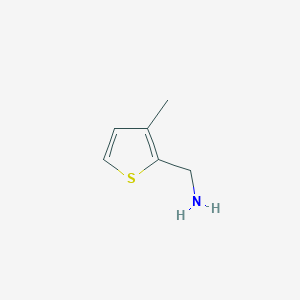
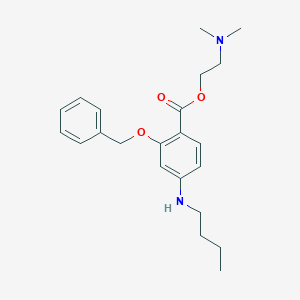

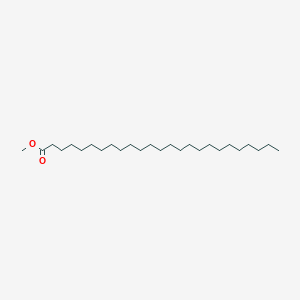
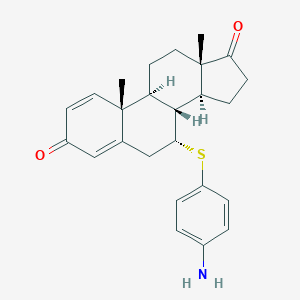
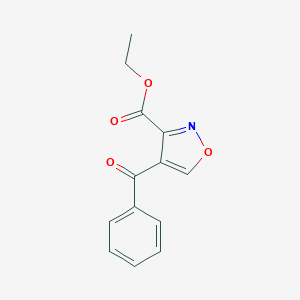
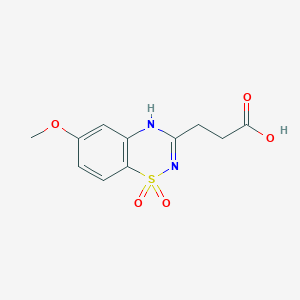
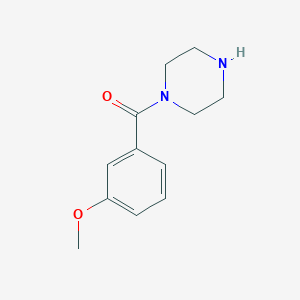
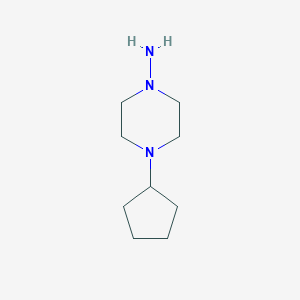
![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)

![3,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)
